molecular formula C15H21N7O4 B2728318 N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 673498-05-0

N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2728318
CAS No.: 673498-05-0
M. Wt: 363.378
InChI Key: FRIZSPAIXVNATG-UHFFFAOYSA-N
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Description

N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include a pyrimidine derivative, furan-2-ylmethylamine, and 2-morpholin-4-ylethylamine. The nitro group is introduced via nitration reactions, and the final compound is obtained through a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the morpholine moiety.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur at the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and morpholine rings.

    Reduction: Amino derivatives of the nitro group.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications include its use as an antimicrobial or anticancer agent. Research would focus on its efficacy and safety in preclinical and clinical studies.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-(furan-2-ylmethyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-diamine
  • 4-N-(furan-2-ylmethyl)-2-N-(2-morpholin-4-ylethyl)-5-aminopyrimidine-2,4,6-triamine

Uniqueness

The uniqueness of N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N-(furan-2-ylmethyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O4/c16-13-12(22(23)24)14(18-10-11-2-1-7-26-11)20-15(19-13)17-3-4-21-5-8-25-9-6-21/h1-2,7H,3-6,8-10H2,(H4,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIZSPAIXVNATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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